3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a pyridinone structure
Mechanism of Action
Target of Action
The compound, also known as 3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the pathway related to cell division. By interacting with tubulin, it disrupts the normal function of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s activity against various cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . Specifically, it has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidine intermediates are then coupled using a carbonylation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through a condensation reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, 3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like piperine and sesamol, which also contain the benzo[d][1,3]dioxole moiety.
Pyrrolidine Derivatives: Compounds such as nicotine and proline, which feature the pyrrolidine ring.
Pyridinone Derivatives: Compounds like pirfenidone and deferiprone, which contain the pyridinone structure.
Uniqueness
What sets 3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one apart is the combination of these three distinct moieties in a single molecule, potentially leading to unique biological activities and synthetic applications not observed in the individual components.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-19-7-2-3-14(17(19)21)18(22)20-8-6-13(10-20)12-4-5-15-16(9-12)24-11-23-15/h2-5,7,9,13H,6,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBDPYOICFMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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